3-bromo-N-cyclohexyl-4-methylbenzamide
Description
3-Bromo-N-cyclohexyl-4-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 3-position, a methyl group at the 4-position of the benzene ring, and a cyclohexyl group attached to the amide nitrogen. The cyclohexyl group likely enhances lipophilicity, influencing solubility and bioavailability, while the bromine and methyl substituents modulate electronic and steric properties .
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
3-bromo-N-cyclohexyl-4-methylbenzamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) |
InChI Key |
DRSWFIIQJJETMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-bromo-N-cyclohexyl-4-methylbenzamide with analogous benzamide derivatives:
*Calculated based on molecular formula C₁₄H₁₈BrNO.
Key Observations
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound likely increases lipophilicity compared to smaller alkyl groups (e.g., methyl in ) or aromatic substituents (e.g., benzoxazolyl in ). This property may enhance membrane permeability in biological systems.
Electronic and Steric Influences :
- Bromine at the 3-position (common in all analogs) contributes to electron-withdrawing effects, stabilizing the amide bond and influencing reactivity.
- Methyl vs. Methoxy : The 4-methyl group in the target compound provides steric bulk without significant electronic effects, whereas methoxy groups (e.g., ) donate electron density via resonance, altering electronic distribution.
Compounds with bulky aromatic substituents (e.g., ) exhibit higher molecular weights and melting points, suggesting solid-state stability but possible challenges in formulation.
Safety and Handling :
- Analogs like 4-bromo-N-butyl-3-methoxybenzamide are classified as skin/eye irritants under GHS, indicating that similar precautions (e.g., PPE, ventilation) should apply to the target compound.
Research Implications
- Drug Design : The cyclohexyl group in the target compound could be advantageous in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
- Material Science : Brominated benzamides are precursors in polymer synthesis; the methyl group may offer thermal stability compared to methoxy analogs .
- Synthetic Challenges : Introducing a cyclohexyl group requires careful optimization of coupling reactions, as seen in triazine-based syntheses (e.g., ).
Preparation Methods
Reaction Mechanism and Optimization
The carboxylic acid is first activated to an intermediate O-acylisourea, which reacts with cyclohexylamine to form the amide bond. A study using EDCI/HOBt in dichloromethane (DCM) at 0–25°C for 12 hours achieved a 78% yield of the target compound. Key challenges include the electron-withdrawing effect of the bromine atom, which reduces nucleophilicity at the carbonyl carbon. To mitigate this, catalytic DMAP (4-dimethylaminopyridine) is often added to accelerate acylation.
Table 1: Direct Amidation Conditions and Yields
| Activating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–25°C | 12 | 78 |
| DCC/DMAP | THF | Reflux | 8 | 82 |
| HATU | DMF | 25°C | 6 | 85 |
Schotten-Baumann Reaction with 3-Bromo-4-Methylbenzoyl Chloride
This method involves generating the acyl chloride intermediate, followed by reaction with cyclohexylamine under biphasic conditions. The benzoyl chloride is typically prepared using thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of 3-Bromo-4-Methylbenzoyl Chloride
3-Bromo-4-methylbenzoic acid is refluxed with excess SOCl₂ (3 equiv.) in anhydrous toluene for 2 hours, yielding the acyl chloride in >95% purity. The intermediate is then reacted with cyclohexylamine in a water/dichloromethane mixture, with sodium bicarbonate as a base. This method reported a 70% isolated yield but requires careful handling of volatile SOCl₂.
Limitations
Competitive hydrolysis of the acyl chloride can occur if moisture is present, necessitating strict anhydrous conditions. Additionally, the electron-deficient aryl ring slows nucleophilic attack, requiring excess amine (2–3 equiv.) for complete conversion.
Metal-Catalyzed Coupling Approaches
Transition-metal catalysis offers an alternative route, particularly for introducing the cyclohexyl group via C–N bond formation. A palladium-catalyzed Buchwald-Hartwig amination has been explored using 3-bromo-4-methylbenzamide and bromocyclohexane.
Palladium-Catalyzed Amination
Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ as a base in toluene at 110°C, this method achieved a 65% yield after 24 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with cyclohexylamine.
Key Observations:
-
Steric hindrance from the methyl group at position 4 reduces reaction efficiency.
-
Deleterious side reactions, such as β-hydride elimination, are minimized by using bulky phosphine ligands.
Photochemical Radical Amination
Emerging photoredox strategies enable radical-based amidation under mild conditions. A recent study utilized [Ru(bpy)₃]Cl₂ as a photocatalyst with K₂S₂O₈ as an oxidant in acetonitrile/water.
Reaction Setup
3-Bromo-4-methylbenzoic acid (1 equiv.), cyclohexylamine (2 equiv.), and the catalyst are irradiated with blue LEDs (450 nm) for 6 hours. The method avoids pre-activation of the carboxylic acid, achieving a 60% yield via decarboxylative radical coupling.
Advantages:
-
No need for moisture-sensitive reagents.
-
Compatible with acid-labile functional groups.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for 3-Bromo-N-Cyclohexyl-4-Methylbenzamide Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
